molecular formula C8H9NO B027483 1-(Pyridin-3-yl)propan-2-one CAS No. 6302-03-0

1-(Pyridin-3-yl)propan-2-one

Cat. No. B027483
CAS RN: 6302-03-0
M. Wt: 135.16 g/mol
InChI Key: WPDJRDYNRNXPBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyridin-3-yl)propan-2-one derivatives involves various methodologies, including condensation reactions and cyclodehydration under specific conditions. For instance, Hon (2013) described the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, showcasing the compound's utility as an α1 receptor antagonist (Hon, 2013). Another study by Hakimi et al. (2013) demonstrated the complexation of a similar compound with Cadmium(II), highlighting the compound's role in forming tetradentate ligands (Hakimi et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-yl)propan-2-one derivatives has been extensively studied using various spectroscopic methods. Eitel et al. (2017) reported on the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular hydrogen bonding within the crystal packing (Eitel et al., 2017).

Chemical Reactions and Properties

1-(Pyridin-3-yl)propan-2-one undergoes a variety of chemical reactions, leading to the formation of numerous derivatives with diverse biological activities. For example, Chate et al. (2013) described the synthesis of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives through cyclodehydration, highlighting the antibacterial and antifungal activities of the synthesized compounds (Chate et al., 2013).

Physical Properties Analysis

The physical properties of 1-(Pyridin-3-yl)propan-2-one derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their chemical reactivity and application in synthesis. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, emphasizing the importance of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-(Pyridin-3-yl)propan-2-one derivatives, including reactivity, stability, and tautomerism, have been a subject of significant interest. Godsi et al. (2004) conducted a combined crystallographic and quantum-chemical investigation on the enol-enamine tautomerism in crystals of a similar compound, providing valuable insights into the effect of packing on tautomerization processes (Godsi et al., 2004).

Safety And Hazards

The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact, seeking medical advice .

Future Directions

While specific future directions for “1-(Pyridin-3-yl)propan-2-one” were not found in the search results, related compounds have been studied for their potential as antimalarial prophylactic agents . Further optimization of these compounds is suggested, with a focus on achieving sufficient on-target selectivity .

properties

IUPAC Name

1-pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJRDYNRNXPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285769
Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)propan-2-one

CAS RN

6302-03-0
Record name 1-(3-Pyridinyl)-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6302-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755
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Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETONYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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